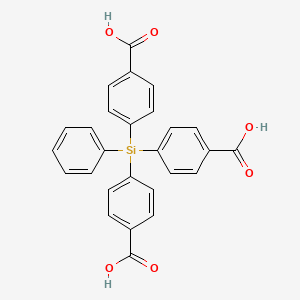

4,4',4''-(Phenylsilanetriyl)tribenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[bis(4-carboxyphenyl)-phenylsilyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O6Si/c28-25(29)18-6-12-22(13-7-18)34(21-4-2-1-3-5-21,23-14-8-19(9-15-23)26(30)31)24-16-10-20(11-17-24)27(32)33/h1-17H,(H,28,29)(H,30,31)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBLEOPDQNRRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20817692 | |

| Record name | 4,4',4''-(Phenylsilanetriyl)tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20817692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61414-17-3 | |

| Record name | 4,4′,4′′-(Phenylsilylidyne)tris[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61414-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-(Phenylsilanetriyl)tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20817692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 ,4 Phenylsilanetriyl Tribenzoic Acid

Established Synthetic Pathways and Reaction Schemes

The construction of the core structure of 4,4',4''-(phenylsilanetriyl)tribenzoic acid is typically achieved through established organometallic reactions. These pathways involve the coupling of a phenylsilane (B129415) core with three phenylbenzoic acid units. To prevent unwanted side reactions with the acidic protons of the carboxylic acid groups, these functional groups are protected, commonly as esters, during the key C-Si bond-forming steps.

A prevalent and effective method for the synthesis of the ester-protected precursor to 4,4',4''-(phenylsilanetriyl)tribenzoic acid involves the reaction of an aryl-lithium or Grignard reagent with a suitable phenylsilane derivative. A common precursor for the silicon core is phenyltrichlorosilane (B1630512).

The initial step in this pathway is the protection of the carboxylic acid group of a 4-halobenzoic acid, for instance, 4-bromobenzoic acid, as an ester (e.g., an ethyl or methyl ester). This is a standard esterification reaction, often carried out under acidic conditions with the corresponding alcohol.

Following the protection, the aryl halide is converted into an organometallic reagent. For example, ethyl 4-bromobenzoate (B14158574) can be treated with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. mnstate.edu Alternatively, reaction with an organolithium reagent like n-butyllithium at low temperatures can generate the aryl-lithium species.

This highly nucleophilic organometallic intermediate is then reacted with phenyltrichlorosilane. The stoichiometry is critical, as three equivalents of the organometallic reagent are required to substitute the three chlorine atoms on the silicon center. This reaction results in the formation of the tri-ester precursor, tris(4-ethoxycarbonylphenyl)phenylsilane.

The final step of the synthesis is the hydrolysis of the ester groups to yield the desired 4,4',4''-(phenylsilanetriyl)tribenzoic acid. This is typically achieved by heating the tri-ester in the presence of a strong base, such as potassium hydroxide, in a mixture of water and an organic solvent like ethanol, followed by acidification to precipitate the final product.

Reaction Scheme:

Step 1: Esterification of 4-bromobenzoic acid 4-Br-C₆H₄-COOH + EtOH (excess) --(H⁺ catalyst)--> 4-Br-C₆H₄-COOEt + H₂O

Step 2: Formation of Grignard Reagent 4-Br-C₆H₄-COOEt + Mg --(anhydrous ether)--> 4-(EtOOC)-C₆H₄-MgBr

Step 3: Silane (B1218182) Coupling 3 [4-(EtOOC)-C₆H₄-MgBr] + PhSiCl₃ --(anhydrous ether)--> PhSi(C₆H₄-COOEt)₃ + 3 MgBrCl

Step 4: Hydrolysis PhSi(C₆H₄-COOEt)₃ + 3 KOH --(EtOH/H₂O, Δ)--> PhSi(C₆H₄-COOK)₃ + 3 EtOH PhSi(C₆H₄-COOK)₃ + 3 HCl --(H₂O)--> PhSi(C₆H₄-COOH)₃ + 3 KCl

Precursor Compounds and Optimized Reaction Conditions

The successful synthesis of 4,4',4''-(phenylsilanetriyl)tribenzoic acid is highly dependent on the choice of precursors and the optimization of reaction conditions to maximize yield and purity.

| Precursor Compound | Role in Synthesis | CAS Number |

| 4-Bromobenzoic acid | Starting material for the aryl component | 586-76-5 |

| Phenyltrichlorosilane | Silicon core precursor | 98-13-5 |

| Magnesium | For Grignard reagent formation | 7439-95-4 |

| Ethanol | Protecting group and solvent | 64-17-5 |

| Potassium Hydroxide | Base for hydrolysis | 1310-58-3 |

| Diethyl ether | Anhydrous solvent for Grignard reaction | 60-29-7 |

For the Grignard reaction and silane coupling, it is imperative to maintain strictly anhydrous conditions, as the organometallic intermediates are highly reactive towards water. mnstate.edu The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon). The temperature for the Grignard formation is usually kept at room temperature or slightly elevated to initiate the reaction, while the subsequent coupling with phenyltrichlorosilane is often performed at lower temperatures to control the reactivity.

The hydrolysis step requires elevated temperatures to ensure complete saponification of the ester groups. The choice of base and solvent system can influence the reaction time and efficiency.

| Reaction Step | Key Conditions | Typical Parameters |

| Esterification | Acid catalyst, excess alcohol | H₂SO₄ (catalytic), reflux in ethanol |

| Grignard Formation | Anhydrous solvent, inert atmosphere | Diethyl ether, room temperature |

| Silane Coupling | Anhydrous solvent, controlled temperature | Diethyl ether, 0 °C to room temperature |

| Hydrolysis | Strong base, aqueous/organic solvent, heat | KOH, Ethanol/Water mixture, reflux |

Methodological Advancements in Ligand Preparation

While the Grignard-based route is a well-established method, advancements in cross-coupling chemistry offer alternative and potentially more versatile synthetic pathways. Palladium-catalyzed coupling reactions, such as the Suzuki or Hiyama coupling, represent a significant methodological advancement in the formation of C-Si bonds.

A plausible advanced synthetic route would involve the palladium-catalyzed cross-coupling of phenylsilane (PhSiH₃) with an ester-protected 4-halobenzoic acid, such as ethyl 4-iodobenzoate. ui.ac.id This approach could offer milder reaction conditions and greater functional group tolerance. The synthesis of a related compound, tris(4-methoxyphenyl)phenylsilane, has been reported using a palladium tertiary tributylphosphine (B147548) catalyst with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent such as tetrahydrofuran. ui.ac.id A similar catalytic system could be adapted for the synthesis of the tri-ester precursor of 4,4',4''-(phenylsilanetriyl)tribenzoic acid.

These advanced methods may provide higher yields and avoid the use of highly reactive and moisture-sensitive organometallic reagents like Grignard or aryl-lithium compounds. Research in the field of organosilicon chemistry continues to explore more efficient and sustainable synthetic routes to complex molecules like 4,4',4''-(phenylsilanetriyl)tribenzoic acid, driven by their increasing importance in materials science.

Coordination Chemistry and Ligand Functionality of 4,4 ,4 Phenylsilanetriyl Tribenzoic Acid

Ligand Design Principles and Structural Features

4,4',4''-(Phenylsilanetriyl)tribenzoic acid is a tripodal, C3-symmetric ligand designed for the construction of multidimensional coordination networks. Its structure is centered around a silicon atom, which acts as a tetrahedral core, bonded to one phenyl group and three carboxyphenyl groups.

Key Structural Features:

Tripodal Geometry: The three carboxylate-functionalized phenyl arms extend from the central silicon core, providing divergent coordination vectors. This geometry is conducive to forming three-dimensional, porous frameworks.

Silicon Core: The use of a silicon atom as the central anchor is a key design choice. Compared to a carbon-centered analogue like trimesic acid, the silicon core introduces distinct structural characteristics. The Si-C bonds are longer than C-C bonds, which can lead to larger pore sizes and different network topologies in the resulting MOFs. researchgate.net Studies on the closely related tetrahedral ligand, tetrakis(4-carboxyphenyl)silane (B3075037), have shown that the longer Si-C bond length uniquely influences the resulting framework structure when compared to its carbon-centered counterpart. researchgate.net

Carboxylate Functionality: The terminal carboxylic acid groups are the primary sites for coordination with metal ions. Their ability to deprotonate and bind to metals in various modes is central to the formation of stable coordination polymers.

The combination of a tetrahedral silicon core with three rigid, functionalized arms makes 4,4',4''-(Phenylsilanetriyl)tribenzoic acid a promising building block for creating robust and porous materials. Its design is analogous to other well-studied C3-symmetric ligands like 4,4',4''-nitrilotribenzoic acid, which have been successfully used to synthesize a variety of coordination polymers with interesting structural motifs. researchgate.net

Carboxylate Coordination Modes in Metal Complexation

The carboxylate groups (-COOH) of 4,4',4''-(Phenylsilanetriyl)tribenzoic acid are versatile coordinating moieties that can bind to metal centers in numerous ways upon deprotonation. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., temperature, solvent), and the presence of ancillary ligands.

Common coordination modes observed for carboxylate ligands in metal-organic frameworks include:

Monodentate: The carboxylate group binds to a single metal ion through one of its oxygen atoms.

Bidentate:

Chelating: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.

Bridging: The two oxygen atoms of the carboxylate group bind to two different metal ions, linking them together. This is a very common mode in the formation of extended frameworks.

Tridentate and Tetradentate: More complex modes where the carboxylate group bridges multiple metal centers.

The table below summarizes the principal coordination modes of carboxylate groups.

| Coordination Mode | Description | Illustration |

| Monodentate | Binds to one metal center via one oxygen. | M-O-C-R |

| Bidentate Chelating | Binds to one metal center via two oxygens. | M<-(O)2-C-R |

| Bidentate Bridging | Binds to two metal centers. | M-O-C(R)-O-M |

Stereochemical Influence of the Phenylsilanetriyl Core on Coordination Geometry

The fixed, three-dimensional orientation of the carboxylate groups directs the assembly of the metal-ligand framework in a predictable manner, unlike more flexible ligands which might adopt various conformations. This pre-organization is a key principle in the rational design of MOFs, often referred to as reticular synthesis. The tetrahedral nature of the silicon core, even with one non-coordinating phenyl group, ensures that the resulting frameworks are inherently three-dimensional and non-interpenetrated, which is often desirable for creating porous materials.

Research on analogous silicon-centered tetrahedral ligands has demonstrated that the more open geometry provided by the longer M-C bonds (where M=Si or Ge) can lead to different secondary building units and framework morphologies compared to carbon-based ligands. researchgate.net For instance, the reaction of tetrakis(4-carboxyphenyl)silane with Zn(II) results in a framework with a distorted tetrahedral secondary building unit around the zinc, which differs from the dinuclear cluster seen with the carbon analogue. researchgate.net This highlights the significant, albeit subtle, stereochemical influence that the central atom of the ligand exerts on the final crystal structure.

Role of Ligand Rigidity and Flexibility in Framework Assembly

The balance between rigidity and flexibility in a ligand is a critical factor that governs the assembly and final properties of a coordination framework. 4,4',4''-(Phenylsilanetriyl)tribenzoic acid can be described as a semi-rigid ligand.

Rigid Components: The phenyl rings that constitute the arms of the ligand are rigid, preventing kinking or bending along their length. This rigidity helps to maintain the directionality of the coordination vectors, which is essential for forming crystalline, ordered structures rather than amorphous polymers. The stability of resulting frameworks is often enhanced when built from rigid ligands.

Flexible Components: While the arms are rigid, the Si-C bonds at the central core allow for a degree of rotational freedom. The entire carboxyphenyl arms can rotate around the Si-C axis. This torsional flexibility can be advantageous, as it allows the ligand to adapt to the coordination preferences of different metal ions and to accommodate guest molecules within the framework pores. However, excessive flexibility can sometimes lead to the formation of undesirable, densely packed structures or interpenetrated networks.

The inherent semi-rigidity of this ligand allows it to be a versatile building block. The rigid aromatic arms ensure the formation of a stable and predictable framework, while the rotational freedom around the silicon core provides the necessary adaptability to form well-defined crystalline structures with a variety of metal ions. This controlled flexibility is a key aspect in the successful assembly of complex, functional metal-organic frameworks. mdpi.com

Construction and Characterization of Metal Organic Frameworks Mofs Utilizing 4,4 ,4 Phenylsilanetriyl Tribenzoic Acid

Structural Diversity and Topological Classification of Resulting MOFs

The geometry of the organic linker and the coordination preference of the metal ion or cluster are primary determinants of the final network structure, or topology, of a MOF. ucl.ac.uk Topological analysis simplifies these complex structures into nodes (metal clusters) and linkers (organic ligands) to understand and classify their connectivity. rsc.orgnih.gov

Metal Center Integration and Framework Stability

Exploration of Other Transition Metal and Lanthanide-Based MOFs

The synthesis of Metal-Organic Frameworks (MOFs) using multitopic carboxylic acid linkers is a widespread strategy for creating porous, crystalline materials. cd-bioparticles.net Typically, solvothermal reactions are employed, combining the organic linker with various metal salts. nih.govnih.gov For a tripodal linker like 4,4',4''-(Phenylsilanetriyl)tribenzoic acid, a variety of transition metals and lanthanides could be utilized to form diverse structural topologies.

Transition Metal MOFs: The coordination of this linker with transition metals such as zinc(II), copper(II), cobalt(II), or iron(III) would be anticipated. nih.govbrieflands.commdpi.com The geometry of the silicon-centered linker would influence the resulting framework, potentially leading to three-dimensional networks with high porosity, similar to frameworks built with other trigonal linkers. nih.gov Characterization techniques including single-crystal and powder X-ray diffraction would be essential to determine the precise connectivity and crystal structure. nih.gov

Lanthanide-Based MOFs: Lanthanide ions (Ln³⁺), such as Europium(III), Terbium(III), and Gadolinium(III), are frequently used in MOF synthesis to impart unique luminescent properties. rsc.orgproceedings.sciencenih.gov The carboxylate groups of the 4,4',4''-(Phenylsilanetriyl)tribenzoic acid would effectively coordinate to the hard Lewis acidic lanthanide ions. chalcogen.rorsc.org The resulting Ln-MOFs often exhibit characteristic photoluminescence, making them suitable for applications in sensing and lighting. rsc.orgresearchgate.net The synthesis of a series of isostructural lanthanide MOFs allows for the systematic tuning of their photophysical properties. chemrxiv.orgnih.gov

Functional Applications of 4,4',4''-(Phenylsilanetriyl)tribenzoic Acid-Derived MOFs

The functional applications of MOFs are intrinsically linked to their structural features, such as pore size, surface area, and the chemical nature of both the metal nodes and the organic linkers. mdpi.com

Luminescence and Photophysical Properties

MOFs constructed from aromatic organic linkers and d¹⁰ metal centers like Zn(II) or Cd(II) often exhibit strong luminescent properties. researchgate.net The photoluminescence in such frameworks typically arises from π → π* or n → π* electronic transitions within the organic ligand. nih.gov The specific emission wavelengths and intensities can be influenced by the coordination of the linker to the metal center.

Lanthanide-based MOFs derived from a linker like 4,4',4''-(Phenylsilanetriyl)tribenzoic acid would be expected to display characteristic metal-centered luminescence. proceedings.science This occurs via the "antenna effect," where the organic linker absorbs light efficiently and transfers the energy to the lanthanide ion, which then emits light at its specific wavelength (e.g., red for Eu³⁺, green for Tb³⁺). rsc.orgmdpi.com This property is the basis for developing MOFs as highly sensitive chemical sensors, where the luminescence is quenched or enhanced in the presence of specific analytes. researchgate.netresearchgate.netmdpi.com

Table 1: Expected Luminescent Properties of Potential MOFs

| Metal Ion | Expected Emission Type | Potential Application |

|---|---|---|

| Zn(II), Cd(II) | Ligand-based fluorescence | Chemical sensing |

| Eu(III) | Red phosphorescence | Lighting, sensing |

| Tb(III) | Green phosphorescence | Lighting, sensing |

Catalytic Activity and Mechanisms

The catalytic activity of MOFs often stems from the presence of open metal sites or functional groups on the organic linkers. researchgate.net MOFs based on 4,4',4''-(Phenylsilanetriyl)tribenzoic acid could be designed to have catalytic properties. For example, frameworks containing coordinatively unsaturated metal centers can act as Lewis acid catalysts. researchgate.net

Research on other carboxylate-based MOFs has demonstrated their effectiveness in a range of catalytic reactions, including:

Benzene (B151609) hydroxylation: Iron-based MOFs have shown high yield and selectivity in converting benzene to phenol. nih.gov

Cyanosilylation of aldehydes: MOFs with structural defects that create additional open metal sites can exhibit enhanced catalytic activity. researchgate.net

Cycloaddition of CO₂: Zinc-based MOFs can efficiently catalyze the reaction of CO₂ with epoxides to form cyclic carbonates. researchgate.net

The porous nature of these materials allows for the diffusion of substrates and products, while the crystalline structure provides well-defined active sites. nih.gov The recyclability of MOF catalysts is a significant advantage over homogeneous catalysts. researchgate.netresearchgate.net

Adsorption and Separation Performance (e.g., gas uptake)

A defining feature of MOFs is their permanent porosity, which makes them excellent candidates for gas storage and separation. researchgate.net The specific surface area and pore volume of a MOF derived from 4,4',4''-(Phenylsilanetriyl)tribenzoic acid would be determined by its crystal structure. High surface areas, often measured by the Brunauer-Emmett-Teller (BET) method, are desirable for maximizing gas uptake. nih.gov

The performance of MOFs in gas adsorption is influenced by several factors:

Pore Size and Shape: The dimensions of the pores must be suitable for the target gas molecules.

Surface Chemistry: The functional groups lining the pores can create specific binding sites for gases like CO₂, enhancing selectivity. nih.gov

Structural Flexibility: Some MOFs exhibit "breathing" effects, where the framework changes structure upon gas adsorption, which can lead to selective uptake. researchgate.net

MOFs are studied for their ability to adsorb various gases, including hydrogen (H₂), methane (B114726) (CH₄), and carbon dioxide (CO₂). escholarship.org The selective adsorption of one gas over another is crucial for separation applications, such as capturing CO₂ from flue gas. nih.gov

Table 2: Key Parameters for Adsorption Performance Evaluation

| Parameter | Description | Method of Measurement |

|---|---|---|

| BET Surface Area | A measure of the total surface area available for adsorption. | Nitrogen adsorption isotherm at 77 K |

| Pore Volume | The total volume of the pores within the material. | Gas adsorption analysis |

| Gas Uptake Capacity | The amount of a specific gas adsorbed at a given pressure and temperature. | Gravimetric or volumetric adsorption experiments |

Potential in Organic Electronics and Advanced Materials

The incorporation of silicon into the organic linker introduces possibilities for novel material properties. Silicon-containing polymers are known for their unique electronic and optical properties. While specific data for MOFs from 4,4',4''-(Phenylsilanetriyl)tribenzoic acid is limited in the search results, the general field of MOF-based electronics is advancing.

The photophysical properties discussed in section 4.4.1 are foundational for applications in optoelectronics, such as in light-emitting devices (LEDs) or as components in scintillating materials for radiation detection. researchgate.net Furthermore, the ordered, crystalline nature of MOFs provides a template for creating other advanced materials. For instance, pyrolysis of certain MOFs can yield highly ordered, heteroatom-doped crystalline nanocarbons that exhibit impressive performance as catalysts in environmental remediation, such as in Fenton-like reactions. nih.gov The precise arrangement of organic linkers and metal nodes could be leveraged to design materials with tailored conductivity or other electronic functionalities.

Investigation of 4,4 ,4 Phenylsilanetriyl Tribenzoic Acid in Covalent Organic Frameworks Cofs Chemistry

Rationale for its Application as a COF Monomer

The hypothetical use of 4,4',4''-(Phenylsilanetriyl)tribenzoic acid as a monomer for COF synthesis is supported by several key chemical principles. The rationale stems from both its molecular geometry and the intrinsic properties of organosilicon compounds.

Defined Geometry for Topological Design: The molecule possesses a distinct C3 symmetry, with three benzoic acid arms radiating from a central phenylsilanetriyl core. In the principles of reticular chemistry, monomers with defined shapes and connection points are essential for forming ordered, crystalline networks. wikipedia.org C3-symmetric building blocks are foundational for constructing 2D COFs with hexagonal topologies, which is one of the most common and stable COF structures. rsc.orgresearchgate.net The rigid phenyl groups and the defined bond angles of the silicon center ensure that this geometry is maintained during the polymerization process.

Introduction of Silicon into the Framework: Incorporating silicon into the COF backbone offers several advantages over purely carbon-based frameworks. Organosilane compounds are known for their enhanced thermal stability and chemical resistance. youtube.com A COF constructed from this monomer would benefit from the inherent stability of the silicon-carbon bonds, potentially leading to materials that can withstand harsh processing conditions and application environments. nih.gov

Tunable Physicochemical Properties: The silicon center can influence the electronic properties of the resulting framework. Furthermore, the presence of silicon offers a unique site for potential post-synthetic modification, distinct from the organic linkers. The phenyl group attached to the silicon atom and the benzoic acid moieties provide a combination of hydrophobic and hydrophilic domains, which can be advantageous for selective adsorption or catalysis. Porous silicon-containing materials have demonstrated tunable porosity and are promising candidates for applications like carbon dioxide capture. researchgate.net

Design and Synthesis Strategies for Phenylsilanetriyl-Based COFs

The construction of COFs from 4,4',4''-(Phenylsilanetriyl)tribenzoic acid would require the selection of an appropriate co-monomer and a suitable polymerization reaction that favors crystalline growth.

The most common method for COF synthesis is solvothermal synthesis . rhhz.net This technique involves heating the monomers in a high-boiling point solvent system, often with a catalyst, in a sealed vessel for several days. rhhz.net The reversible nature of the bond formation under these conditions allows for "error-checking" and self-healing, which is crucial for the formation of a crystalline, rather than amorphous, polymer network. wikipedia.org Microwave-assisted solvothermal methods have also been developed to significantly reduce reaction times. rsc.orgscilit.com

While the majority of COFs are synthesized using boronate ester or imine linkages, the carboxylic acid groups on 4,4',4''-(Phenylsilanetriyl)tribenzoic acid present a different synthetic challenge. Direct esterification or amidation reactions are generally less reversible, making crystallization difficult. However, strategies exist for incorporating carboxylic acid-containing monomers:

Multicomponent Reactions: One-pot multicomponent reactions, such as the Doebner reaction, have been successfully employed to synthesize COFs with quinolinecarboxylic acid linkages from amine, aldehyde, and pyruvic acid monomers. mdpi.com A similar strategy could be envisioned where the tricarboxylic acid monomer reacts with appropriate partners to form a stable, crystalline framework.

Post-Synthetic Modification: An alternative route involves using a monomer with protected or precursor functional groups that are converted to carboxylic acids after the COF has been formed. For instance, a COF could be built using monomers with ester groups, which are then hydrolyzed to yield the carboxylic acid-functionalized framework.

A hypothetical solvothermal synthesis is outlined in the table below.

| Parameter | Value/Condition | Purpose |

| Monomer A | 4,4',4''-(Phenylsilanetriyl)tribenzoic acid | C3-symmetric node |

| Monomer B | A linear diamine (e.g., p-Phenylenediamine) | Linear linker |

| Reaction | Amide bond formation (hypothetical) | Linkage formation |

| Solvent | Mixture (e.g., 1,4-dioxane/mesitylene) | Solubilize monomers, facilitate reaction |

| Catalyst | Dehydrating agent/coupling agent | Promote amide formation |

| Temperature | 120-200 °C | Provide energy for reversible bond formation |

| Time | 3-7 days | Allow for crystallization and self-healing |

| A hypothetical reaction scheme for the synthesis of a COF from 4,4',4''-(Phenylsilanetriyl)tribenzoic acid. |

Structural Characteristics and Pore Engineering in COFs

The combination of a C3-symmetric monomer like 4,4',4''-(Phenylsilanetriyl)tribenzoic acid with a linear C2-symmetric co-monomer would be expected to yield a 2D COF with a hexagonal honeycomb (hcb) topology . rsc.org The framework would consist of stacked 2D sheets, creating uniform, one-dimensional porous channels.

The key structural characteristics would be:

Pore Size: The pore diameter would be directly determined by the length of the monomer arms. The silicon-to-carboxyl distance in the monomer dictates the dimensions of the hexagonal pores.

Surface Area: Like other COFs, the material is expected to have a high Brunauer-Emmett-Teller (BET) surface area, a direct consequence of its permanent, ordered porosity.

Crystallinity: The degree of crystallinity, observable via Powder X-ray Diffraction (PXRD), would depend heavily on the success of the synthesis in achieving a thermodynamically stable, ordered network. researchgate.net

| Modification Strategy | Target Site | Reagent Example | Resulting Functionality |

| Covalent Modification | Unreacted Carboxylic Acids | Thionyl chloride, then an amine | Amide groups |

| Metal Coordination | Carboxylate groups | Metal salts (e.g., Cu(OAc)₂) | Single-atom catalyst sites |

| Guest Encapsulation | Pore Interior | Functional molecules (e.g., dyes) | Modified optical/sensing properties |

| Potential post-synthetic modification strategies for a phenylsilanetriyl-based COF. |

These modifications could be used to tune the COF's affinity for specific molecules, introduce catalytic activity, or alter its electronic properties. acs.orgresearchgate.net

Emerging Applications of COFs Incorporating the Compound

While no COFs have been reported using 4,4',4''-(Phenylsilanetriyl)tribenzoic acid specifically, the properties of silicon-containing porous materials suggest a range of potential applications for such a framework.

Gas Storage and Separation: The high surface area and tunable pore size make COFs excellent candidates for storing gases like hydrogen and methane (B114726) or for separating gas mixtures such as CO₂/N₂. The specific chemical environment of the pores, lined with phenyl and silicon-based groups, could offer unique selectivity.

Catalysis: The ordered framework allows for the precise positioning of catalytic sites. By coordinating metal ions to the carboxylate groups via PSM, the COF could serve as a robust, heterogeneous catalyst with accessible, well-defined active sites.

Sensing: The inherent porosity and potential for fluorescence make COFs attractive for chemical sensing. The introduction of specific binding sites could lead to sensors for environmental pollutants or toxic industrial chemicals. Porous silicon materials are already widely explored for chemical sensing applications. escholarship.org

Biomedical Applications: The biocompatibility of many silicon-based materials opens the door to biomedical uses. scientific.netnih.gov A functionalized phenylsilanetriyl-based COF could potentially be developed for applications like targeted drug delivery, where its high pore volume would allow for significant drug loading. researchgate.net

Energy Storage: Porous silicon materials are investigated as anode materials for lithium-ion batteries. cityu.edu.hkfrontiersin.org A conductive COF with a silicon-rich backbone could be explored for its potential in energy storage devices, either as an electrode material or as a solid-state electrolyte host.

The table below summarizes the potential applications and the key COF properties that enable them.

| Application Area | Key Enabling Properties |

| Gas Separation | High surface area, uniform pore size, specific pore chemistry |

| Heterogeneous Catalysis | Ordered and accessible active sites, high thermal/chemical stability |

| Chemical Sensing | Porosity, functionalizable pore surface, potential for fluorescence |

| Drug Delivery | High pore volume, biocompatibility, tunable surface chemistry |

| Energy Storage | Porosity, potential conductivity, electrochemical stability |

| Potential applications of a COF derived from 4,4',4''-(Phenylsilanetriyl)tribenzoic acid. |

Computational and Theoretical Studies on 4,4 ,4 Phenylsilanetriyl Tribenzoic Acid and Its Framework Derivatives

Density Functional Theory (DFT) Investigations

Prediction and Validation of Structural Parameters

No published DFT studies were found that predict or validate the structural parameters of 4,4',4''-(Phenylsilanetriyl)tribenzoic acid. Such a study would typically involve the calculation of bond lengths, bond angles, and dihedral angles, which would then be compared with experimental data if available.

Analysis of Vibrational Frequencies (e.g., U=O stretching modes)

There is no available research that analyzes the vibrational frequencies of 4,4',4''-(Phenylsilanetriyl)tribenzoic acid using DFT. This type of analysis would help in the interpretation of experimental infrared and Raman spectra by assigning calculated vibrational modes to observed spectral bands, such as the characteristic C=O stretching modes of the carboxylic acid groups.

Time-Dependent DFT (TD-DFT) for Electronic and Optical Properties

No TD-DFT studies on 4,4',4''-(Phenylsilanetriyl)tribenzoic acid have been reported. TD-DFT is a common method for calculating electronic absorption spectra, which provides information about the electronic transitions and optical properties of a molecule.

Molecular Simulation Approaches for Understanding Framework Dynamics

There is no information available on the use of molecular simulation approaches to understand the framework dynamics of materials derived from 4,4',4''-(Phenylsilanetriyl)tribenzoic acid. These simulations would be valuable for studying the flexibility, stability, and guest-host interactions in potential metal-organic frameworks (MOFs) or other extended structures.

Mechanistic Insights into Ligand-Metal/Covalent Linkage Interactions

No studies providing mechanistic insights into the interactions between 4,4',4''-(Phenylsilanetriyl)tribenzoic acid and metal centers or its formation of covalent linkages were found. Such research would be crucial for understanding the assembly of coordination polymers or covalent organic frameworks and for predicting their properties.

Advanced Analytical Techniques for Structural and Functional Characterization of Derived Materials

X-ray Diffraction for Crystalline Structure Analysis

X-ray diffraction (XRD) is the cornerstone for the structural analysis of crystalline materials, providing detailed information about the atomic arrangement in a crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Elucidate the coordination environment of the metal centers.

Determine the connectivity between the metal nodes and the carboxylate groups of the ligand.

Provide data on pore size, shape, and volume.

A representative, though hypothetical, data table for a material analyzed by SCXRD is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C25H15O6SiZn1.5 |

| Crystal System | Trigonal |

| Space Group | P-3m1 |

| a (Å) | 15.234 |

| b (Å) | 15.234 |

| c (Å) | 22.567 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 4532.1 |

| Z | 6 |

| Calculated Density (g/cm³) | 1.45 |

Note: The data in this table is illustrative and not based on experimental results for a 4,4',4''-(Phenylsilanetriyl)tribenzoic acid-derived material.

Spectroscopic Methods for Molecular and Electronic Structure Probing

Spectroscopic techniques are employed to investigate the molecular vibrations and electronic transitions within a material, offering insights into its chemical bonding and optical properties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is a powerful tool for identifying the functional groups present in a molecule. In the context of materials derived from 4,4',4''-(Phenylsilanetriyl)tribenzoic acid, IR spectroscopy would be used to:

Confirm the presence of the carboxylate groups and monitor their coordination to the metal centers. The stretching frequencies of the C=O and C-O bonds in the carboxylate group are sensitive to the coordination mode.

Identify the characteristic vibrational modes of the phenyl and silane (B1218182) groups within the ligand.

Detect the presence of solvent molecules within the pores of the material.

A table of expected IR absorption bands for a hypothetical material is provided below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of adsorbed water or solvent |

| ~3050 | Aromatic C-H stretching |

| ~1600, ~1400 | Asymmetric and symmetric COO⁻ stretching |

| ~1250 | Si-Phenyl stretching |

| ~1100 | C-O stretching |

| Below 800 | Metal-Oxygen (M-O) stretching and other vibrations |

Note: This data is representative and not from experimental measurements on a 4,4',4''-(Phenylsilanetriyl)tribenzoic acid-derived material.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which corresponds to electronic transitions between different energy levels. For materials derived from 4,4',4''-(Phenylsilanetriyl)tribenzoic acid, UV-Vis spectroscopy can provide information on:

The electronic structure of the organic ligand and any changes upon coordination to the metal center.

The presence of ligand-to-metal or metal-to-ligand charge transfer bands.

The optical band gap of the material, which is important for applications in photocatalysis and optoelectronics.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a technique that investigates the light emitted by a material after it has absorbed photons. This emission, often in the form of fluorescence or phosphorescence, is sensitive to the electronic structure and the local environment of the emitting species. For luminescent materials derived from 4,4',4''-(Phenylsilanetriyl)tribenzoic acid, this technique would be crucial for:

Determining the excitation and emission wavelengths.

Calculating the quantum yield, which is a measure of the efficiency of the luminescence process.

Investigating the potential of the material for applications in sensing, lighting, and bio-imaging.

The photophysical properties are highly dependent on the nature of the organic ligand and the coordinated metal ion.

Thermal Analysis for Material Stability and Degradation

Thermal analysis techniques are crucial for determining the operational limits and decomposition characteristics of materials synthesized using 4,4',4''-(Phenylsilanetriyl)tribenzoic acid. These methods provide essential data on thermal stability, which is a critical parameter for the practical application of derived porous materials such as Metal-Organic Frameworks (MOFs).

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. This analysis reveals the temperatures at which the material begins to decompose, the distinct stages of mass loss, and the amount of residual mass after thermal degradation.

For materials derived from 4,4',4''-(Phenylsilanetriyl)tribenzoic acid, TGA is employed to assess their thermal robustness. The analysis typically involves heating a small sample of the activated material at a constant rate under an inert (e.g., Nitrogen) or oxidative (e.g., Air) atmosphere.

The process generally reveals two main stages of weight loss:

Initial Weight Loss: An initial, gradual loss of mass at lower temperatures (typically below 200 °C) is attributed to the removal of residual solvent molecules (e.g., N,N-dimethylformamide or ethanol) trapped within the pores of the framework after synthesis and activation.

Research on a copper-based MOF synthesized with the 4,4',4''-(Phenylsilanetriyl)tribenzoic acid linker, designated UTSA-42 , provides specific insights into its thermal stability. The TGA curve for the activated UTSA-42 sample shows that the framework is stable up to approximately 350 °C in a nitrogen atmosphere. Beyond this temperature, a sharp weight loss is observed, corresponding to the decomposition of the organic framework.

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

|---|---|---|

| 25 - 200 | ~5% | Removal of residual guest/solvent molecules |

| > 350 | Significant | Decomposition of the organic framework |

Complementary Characterization Techniques for Porous Materials

To fully understand the structure and functional properties of materials derived from 4,4',4''-(Phenylsilanetriyl)tribenzoic acid, TGA is used in conjunction with several complementary techniques. These methods are particularly vital for characterizing the porosity of the material, which is key to its applications in areas like gas storage and separation.

The primary technique for evaluating the porous nature of these materials is gas sorption analysis. This involves measuring the amount of a gas, typically nitrogen (N₂) at 77 K or argon (Ar) at 87 K, that adsorbs to the material's surface at various pressures. From the resulting isotherm, several critical parameters can be calculated.

BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption data to calculate the specific surface area of the material. This value represents the total surface area, including the internal surfaces of the pores, available for interaction with gas molecules. For UTSA-42, the calculated BET surface area is approximately 2560 m²/g, indicating a highly porous structure.

Pore Volume: The total volume of the pores within the material can be determined from the amount of gas adsorbed at a relative pressure close to saturation. The pore volume for UTSA-42 has been calculated to be 1.05 cm³/g.

Pore Size Distribution: By applying theoretical models, such as Non-Local Density Functional Theory (NLDFT), to the adsorption isotherm, a distribution of pore sizes can be determined. This analysis reveals the predominant pore diameters within the material, which is crucial for understanding its sieving and storage capabilities.

Powder X-ray Diffraction (PXRD) is another essential complementary technique. PXRD is used to confirm the crystalline structure and phase purity of the synthesized material. Furthermore, variable-temperature PXRD can be used to monitor the structural integrity of the framework as it is heated, providing a direct correlation to the decomposition events observed in TGA.

| Parameter | Value | Method |

|---|---|---|

| BET Surface Area | 2560 m²/g | N₂ Adsorption at 77 K |

| Langmuir Surface Area | 2950 m²/g | N₂ Adsorption at 77 K |

| Total Pore Volume | 1.05 cm³/g | N₂ Adsorption at 77 K (at P/P₀ = 0.99) |

Concluding Remarks and Future Research Directions

Summary of Key Achievements and Current Limitations

4,4',4''-(Phenylsilanetriyl)tribenzoic acid has emerged as a promising building block in the construction of porous materials such as Metal-Organic Frameworks (MOFs) and Porous Organic Cages (POCs). The key achievement lies in its tripodal geometry, which facilitates the formation of three-dimensional structures with high porosity and thermal stability. The central silicon atom offers a unique vertex for framework construction, differing from the more commonly used carbon or nitrogen-based cores.

However, the full potential of this compound is yet to be realized, primarily due to the limited number of dedicated studies. A significant limitation is the lack of extensive experimental data on its coordination chemistry with a wide range of metal ions and clusters. Furthermore, the scalability of its synthesis and the cost-effectiveness of the starting materials may present challenges for large-scale industrial applications.

Outlook on Novel Applications in Materials Science and Engineering

The unique structural and electronic properties of 4,4',4''-(Phenylsilanetriyl)tribenzoic acid open up possibilities for a range of novel applications. Its silicon core could impart interesting photophysical or electronic properties to the resulting materials, making them suitable for applications in sensing, catalysis, and optoelectronics. The inherent porosity of frameworks constructed from this linker makes them excellent candidates for gas storage and separation, particularly for industrially relevant gases like carbon dioxide and methane (B114726). Moreover, the functionalizable benzoic acid groups offer opportunities for post-synthetic modification, allowing for the tuning of the material's properties for specific applications such as drug delivery and selective adsorption.

Directions for Advanced Synthetic Methodologies and Functionalization Strategies

Future research should focus on developing more efficient and scalable synthetic routes for 4,4',4''-(Phenylsilanetriyl)tribenzoic acid. This could involve exploring alternative starting materials and reaction conditions to improve yield and reduce costs. Advanced synthetic methodologies could also focus on the preparation of derivatives of this linker with different functional groups on the phenyl rings or at the silicon center.

Functionalization strategies could include the introduction of Lewis basic sites to enhance gas adsorption selectivity, or the incorporation of catalytic moieties to create active heterogeneous catalysts. The development of post-synthetic modification techniques for frameworks built with this linker would allow for the precise tuning of their chemical and physical properties.

Emerging Frontiers in Computational Design of Frameworks

Computational modeling and design will play a crucial role in accelerating the discovery and development of new materials based on 4,4',4''-(Phenylsilanetriyl)tribenzoic acid. Density Functional Theory (DFT) and other molecular modeling techniques can be used to predict the structures and properties of novel MOFs and POCs before their experimental synthesis. nih.gov This computational pre-screening can help to identify promising candidates for specific applications and guide synthetic efforts.

Emerging frontiers in computational design include the use of machine learning and artificial intelligence to predict the performance of materials for tasks such as gas separation and catalysis. High-throughput computational screening of virtual libraries of frameworks constructed from this and other silicon-based linkers will be instrumental in identifying next-generation materials with superior performance.

Q & A

Q. How to design experiments validating hypothesized host-guest interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.